Sodium sulfite

Overview

Description

Sodium sulfite is an inorganic compound with the chemical formula Na₂SO₃. It appears as a white, water-soluble solid and is commonly used as an antioxidant and preservative. This compound is also utilized in various industrial processes, including the softening of lignin in the pulping and refining processes of wood and lignocellulosic materials .

Mechanism of Action

Target of Action

Sodium sulfite (Na2SO3) is an inorganic compound that primarily targets lignin, a complex organic polymer in wood and lignocellulosic materials . It softens lignin during the pulping and refining processes in the paper industry . This compound also targets oxygen in water, acting as an oxygen scavenger to prevent corrosion in steam boilers .

Mode of Action

This compound acts as a reducing agent . In the presence of lignin, it breaks down the complex structure, making the material easier to process . As an oxygen scavenger, this compound reacts with oxygen in water to prevent the oxidation process, thereby reducing corrosion .

Biochemical Pathways

This compound is involved in the sulfur oxidation and reduction processes, which are key phenomena in the sulfur biogeochemical cycle . This compound can be oxidized to form sodium sulfate , and it can also participate in the reduction of other sulfur compounds .

Pharmacokinetics

It is known to be water-soluble , which suggests that it can be readily absorbed and distributed in aqueous environments. Its elimination likely depends on the specific environmental conditions and biological systems in which it is used.

Result of Action

The action of this compound results in softened lignin, making wood and lignocellulosic materials easier to process . In water treatment, it helps prevent corrosion in steam boilers . It’s worth noting that this compound can have detrimental effects on certain beneficial gut bacteria at concentrations regarded as safe for food .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the heptahydrate form of this compound is susceptible to oxidation by air, while the anhydrous form is more resistant . The compound’s effectiveness as an oxygen scavenger in water treatment also depends on the specific conditions of the water being treated . Furthermore, the impact of this compound on gut bacteria may vary depending on the specific microbial composition and conditions within the gut environment .

Biochemical Analysis

Biochemical Properties

Sodium sulfite is used as a preservative in a variety of food and pharmaceutical industries to inhibit enzymatic and nonenzymatic browning . It is also used in brewing industries as an antibacterial and antioxidizing agent .

Cellular Effects

In a study, human hepatocytes L02 cells were used as a model cell line to evaluate the toxicity of this compound . The cell morphology and cell proliferation were affected by this compound treatment, and apoptosis was detected .

Molecular Mechanism

The toxic mechanism of this compound inhibits proliferation, damages the mitochondrial integrity, and promotes apoptosis . Transcriptome sequencing showed 97 differentially expressed genes (DEGs) between the experimental group (IC50) and the control group (MOCK), and 27 differentially expressed genes related to cell apoptosis, metabolism and inflammation were selected for validation by qPCR .

Temporal Effects in Laboratory Settings

With the increase of this compound concentration, the morphology of L02 changed, cell proliferation and activity were inhibited, and this compound caused apoptosis in a concentration- and time-dependent manner .

Dosage Effects in Animal Models

Clinical observations have suggested that sulfite, if the body has excessive intake, can damage the gastrointestinal tract and liver, and cause symptoms such as dyspnea, diarrhea, vomiting, and cause reduction in red blood cells and hemoglobin .

Metabolic Pathways

Sulfite oxidase (EC 1.8.3.1), which is found in the mitochondria of all eukaryotes, oxidizes sulfite to sulfate and via cytochrome c transfers the electrons produced to the electron transport chain, allowing generation of ATP in oxidative phosphorylation .

Transport and Distribution

Sulfites are absorbed by the gastrointestinal tube and distributed to all organs including the brain .

Subcellular Localization

Sulfite oxidase is a metalloenzyme that uses a molybdopterin cofactor and a heme group . It is found in the mitochondria of all eukaryotes .

Preparation Methods

Synthetic Routes and Reaction Conditions: In laboratories, sodium sulfite is typically prepared by reacting sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The chemical equation for this reaction is: [ \text{SO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ] This reaction is conducted in warm water, where this compound initially precipitates as a white solid .

Industrial Production Methods: Industrially, this compound is produced by treating sulfur dioxide with a solution of sodium carbonate (Na₂CO₃). The overall reaction is: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is efficient for large-scale production .

Types of Reactions:

Oxidation: this compound can be oxidized by atmospheric oxygen to form sodium sulfate (Na₂SO₄). [ 2\text{Na}_2\text{SO}_3 + \text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_4 ]

Reduction: this compound acts as a reducing agent and can reduce various compounds, such as aldehydes, to their corresponding alcohols.

Substitution: this compound reacts with aldehydes to form bisulfite adducts.

Common Reagents and Conditions:

Oxidation: Requires the presence of oxygen or an oxidizing agent.

Reduction: Often involves the use of this compound in aqueous solutions.

Substitution: Typically occurs in the presence of aldehydes under mild conditions.

Major Products:

Oxidation: Sodium sulfate (Na₂SO₄)

Reduction: Corresponding alcohols from aldehydes

Substitution: Bisulfite adducts with aldehydes.

Scientific Research Applications

Sodium sulfite has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.

Biology: Employed in the preservation of biological samples and as an oxygen scavenger in biochemical experiments.

Medicine: Utilized in the pharmaceutical industry to maintain the stability and potency of certain drugs.

Industry: Applied in the pulp and paper industry, water treatment, and the photographic industry to protect developer solutions from oxidation

Comparison with Similar Compounds

Sodium sulfate (Na₂SO₄): Unlike sodium sulfite, sodium sulfate is primarily used in detergents, paper production, and glass manufacturing. It is less effective as a reducing agent.

Sodium bisulfite (NaHSO₃): Similar to this compound, sodium bisulfite is used as a reducing agent and preservative. it is more acidic and has different solubility properties.

Sodium metabisulfite (Na₂S₂O₅): This compound is also used as a reducing agent and preservative but has a different chemical structure and reactivity compared to this compound

Uniqueness: this compound’s unique properties as a reducing agent and its ability to form stable bisulfite adducts make it particularly valuable in various industrial and scientific applications. Its relatively mild basicity and high solubility in water further enhance its versatility .

Biological Activity

Sodium sulfite (Na₂SO₃) is a widely used compound in various industries, primarily as a preservative and antioxidant in food and pharmaceuticals. Its biological activity has been the subject of numerous studies, revealing both beneficial and adverse effects on human health and biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential health impacts, and relevant research findings.

This compound exerts its biological effects primarily through its role as an antioxidant. It can scavenge free radicals, thereby reducing oxidative stress in cells. However, it also has cytotoxic properties that can lead to cellular damage under certain conditions.

Oxidative Stress Induction

Recent studies indicate that this compound can induce oxidative stress in various cell types. For example, research demonstrated that exposure to this compound caused significant cytotoxicity in rat gastric mucosal cells (RGM1) through the formation of reactive oxygen species (ROS) and subsequent protein carbonylation . This oxidative damage is associated with gastric tissue injury, underscoring the dual nature of this compound as both an antioxidant and a potential source of cellular harm.

Adverse Health Effects

The use of this compound has been linked to several adverse reactions, particularly in sensitive individuals. These include:

- Respiratory Reactions : this compound exposure can trigger bronchoconstriction and asthma symptoms in susceptible populations. Studies report that 3-10% of asthmatics may experience severe respiratory reactions upon ingestion or exposure to sulfites .

- Gastrointestinal Effects : this compound has been shown to cause gastric mucosal injury, leading to symptoms such as abdominal pain and diarrhea . The cytotoxic effects observed in laboratory studies raise concerns about its safety as a food additive.

- Anaphylactic Reactions : There have been documented cases of anaphylaxis linked to sodium metabisulfite (a related compound), highlighting the potential for serious allergic responses .

Case Studies

-

Graft Vasculopathy Study : A study on murine aortic transplantation found that this compound exacerbated graft vasculopathy. The treatment with this compound resulted in increased intima thickness and α-smooth muscle actin expression, indicating enhanced intimal hyperplasia . This suggests that while this compound may have antioxidant properties, it can also promote pathological changes in vascular tissues.

Treatment Group Mean Intima Thickness (μm) Mean Intima to Media Ratio α-Smooth Muscle Actin Score Syngeneic 7.36 ± 3.43 0.16 ± 0.08 0.43 ± 0.20 Allogeneic 96.1 ± 11.0* 2.29 ± 0.26* 1.86 ± 0.26* Na₂SO₃ (0.1 M) 129 ± 7.00* 3.44 ± 0.17*,a 2.86 ± 0.14*, #,a Na₂SO₃ (0.01 M) 110 ± 6.93* 2.68 ± 0.27* 2.00 ± 0.32* Na₂SO₄ (0.1 M) 89.5 ± 2.11* 2.45 ± 0.19 1.80 ± 0.20 - Gut Bacteria Study : Another study investigated the impact of this compound on beneficial gut bacteria such as Lactobacillus. Results showed that concentrations between 250-500 ppm inhibited bacterial growth significantly within two hours, indicating a bactericidal effect at higher concentrations .

Properties

IUPAC Name |

disodium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJYWRUCIMESM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

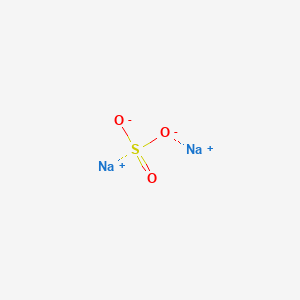

[O-]S(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO3, Na2O3S | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-15-5 (heptahydrate), 10579-83-6 (unspecified hydrochloride salt) | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044260 | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfite is a white odorless powder. Density 2.633 g / cm3. Moderately toxic. Sinks in water and dissolves slowly. Also transported as a heptahydrate Na2SO3.7H2O., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or colourless crystals, White odorless powder; [CAMEO], WHITE CRYSTALS OR POWDER. | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 3.2 parts (NTP, 1992), Colorless, monoclinic crystals; demsity: 1.56 g/cu cm; solubility: 30.7 g/100 g water at 25 °C; slightly solluble in ethanol; unstable /Sodium sulfite heptahydrate/, In water, 30.7 g/100 g water at 25 °C, Soluble in 3.2 parts water, Soluble in glycerol; very slightly soluble in alcohol, Sparingly soluble in alcohol, For more Solubility (Complete) data for Sodium sulfite (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 22 (good) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.633 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.63 g/cu cm, 2.63 g/cm³ | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Small crystals or powder, White hexagonal crystals, White crystals or powder | |

CAS No. |

7757-83-7 | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTK01UQK3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes (NTP, 1992), 911 °C, >500 °C | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.